Hexamethylcyclotrisiloxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-trioxatrisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJPCNNEPUOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25084-99-5 | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID501337639 | |
| Record name | Hexamethylcyclotrisiloxane | |
| Source | EPA DSSTox | |
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Molecular Weight |
222.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [EPA - TSCATS] Crystals; [Alfa Aesar MSDS] | |
| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |
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| Record name | Hexamethylcyclotrisiloxane | |
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CAS No. |
541-05-9 | |
| Record name | Hexamethylcyclotrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexamethylcyclotrisiloxane | |
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| Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexamethyl- | |
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| Record name | Hexamethylcyclotrisiloxane | |
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| Record name | Hexamethylcyclotrisiloxane | |
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| Record name | HEXAMETHYLCYCLOTRISILOXANE | |
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Significance of D3 in Organosilicon Chemistry and Polymer Science
Hexamethylcyclotrisiloxane holds a significant position in the fields of organosilicon chemistry and polymer science due to its unique structural and reactive properties. As the dimethylsiloxane trimer, D3 is a fundamental building block for a wide array of silicon-based materials. atamanchemicals.com Its high ring strain, a consequence of its planar structure, makes it considerably more reactive than its larger cyclic counterparts like octamethylcyclotetrasiloxane (B44751) (D4). wikipedia.orgntnu.no This heightened reactivity allows for polymerization reactions to occur under milder conditions, including lower temperatures and with simpler catalysts. atamanchemicals.com
The primary importance of D3 lies in its role as a monomer in ring-opening polymerization (ROP), which is a key method for producing polydimethylsiloxanes (PDMS), the most common type of silicone. gelest.comsigmaaldrich.com The ability to control the polymerization of D3 allows for the synthesis of polysiloxanes with well-defined structures, narrow molecular weight distributions, and specific end-group functionalities. ntnu.noresearchgate.net This level of control is crucial for creating polymers with tailored properties for specialized applications. ntnu.nomdpi.com
Beyond linear polymers, D3 is instrumental in creating more complex polymer architectures. It is used in the synthesis of block copolymers, star-branched polymers, and macromonomers that can be incorporated into other polymer systems to impart silicone-like properties. gelest.comgelest.com This versatility makes D3 a cornerstone in the development of advanced materials with applications spanning from medicine to electronics. atamanchemicals.commdpi.com
Overview of D3 As a Precursor in Silicone Synthesis
Hexamethylcyclotrisiloxane is a critical precursor for the synthesis of a vast range of silicone polymers, which are utilized in numerous industrial and consumer products, including lubricants, adhesives, sealants, and coatings. atamanchemicals.com The most prominent synthetic route involving D3 is ring-opening polymerization (ROP), which can proceed through either anionic or cationic mechanisms. gelest.com
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of D3 is a widely employed method for producing well-defined polydimethylsiloxanes. sigmaaldrich.comrsc.org This process is typically initiated by strong bases such as alkali metal hydroxides or organolithium reagents like butyllithium (B86547). ntnu.nogelest.com The initiator attacks one of the silicon atoms in the D3 ring, leading to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate active center. ntnu.noresearchgate.net This active center then propagates by attacking another D3 molecule, extending the polymer chain.
A key advantage of the anionic polymerization of D3 is its "living" nature, particularly when using specific initiators and controlled conditions. mdpi.commagtech.com.cn This means that the polymerization proceeds without significant chain termination or transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity. ntnu.noescholarship.org This high degree of control enables the creation of monofunctional and telechelic (functional groups at both ends) PDMS, which are valuable as macromonomers and for creating block copolymers. rsc.orgencyclopedia.pub The reaction can be effectively quenched with agents like chlorodimethylsilane (B94632) to introduce specific end-caps. ntnu.no
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of D3 is another important pathway for silicone synthesis, typically initiated by strong protic acids like trifluoromethanesulfonic acid or Lewis acids. gelest.commdpi.com The mechanism involves the protonation of an oxygen atom in the D3 ring, followed by ring-opening to form a reactive silylium (B1239981) ion intermediate. vot.plresearchgate.net This cationic center then propagates the polymerization by reacting with subsequent D3 monomers. acs.org
While cationic polymerization of cyclosiloxanes can be more complex and prone to side reactions like backbiting (where the growing chain attacks itself to form smaller rings) and chain scrambling, it offers an alternative route to polysiloxanes. vot.placs.org Research has focused on understanding and controlling these side reactions to improve the precision of CROP. vot.pl Recent advancements include the use of photoinitiators to achieve temporal control over the polymerization process. acs.org
Table 1: Comparison of Anionic and Cationic ROP of this compound (D3)
| Feature | Anionic Ring-Opening Polymerization (AROP) | Cationic Ring-Opening Polymerization (CROP) |
|---|---|---|
| Initiators | Strong bases (e.g., KOH, BuLi), organolithium reagents. ntnu.nogelest.com | Strong protic acids (e.g., CF₃SO₃H), Lewis acids. gelest.commdpi.com |
| Mechanism | Nucleophilic attack on Si, forming a silanolate active center. ntnu.noresearchgate.net | Electrophilic attack on O, forming a silylium ion intermediate. vot.plresearchgate.net |
| Control | Often "living," allowing for high control over molecular weight and low polydispersity. ntnu.noescholarship.org | Can be more complex with side reactions like backbiting and chain scrambling. vot.placs.org |
| Key Advantage | Precise synthesis of well-defined polymer architectures. rsc.orgencyclopedia.pub | Alternative route for silicone synthesis, with ongoing research to improve control. vot.placs.org |
Evolution of Research on D3 S Reactivity and Polymerization
Anionic Ring-Opening Polymerization (AROP) of D3
The anionic ring-opening polymerization of this compound is a well-established method for producing polydimethylsiloxanes with well-defined structures and narrow molecular weight distributions. semanticscholar.org Unlike the polymerization of its larger cyclic counterpart, octamethylcyclotetrasiloxane (B44751) (D4), the AROP of the strained D3 ring proceeds as a living polymerization, largely free from the backbiting and chain-transfer reactions that broaden the molecular weight distribution. semanticscholar.org The living nature of D3 polymerization means that the polymer chains remain active until deliberately terminated, allowing for the synthesis of block copolymers and other complex architectures. du.edu.eg
Initiation Mechanisms in AROP
Lithium silanolates are highly effective initiators for the AROP of D3. nih.gov The lithium silanolate active center, formed from the reaction of an organolithium reagent with the D3 monomer, readily attacks another D3 molecule, initiating the ring-opening process. ntnu.no This initiation reaction is characterized by second-order kinetics and is highly exothermic and irreversible. ntnu.no The resulting polymer chains possess a terminal silanolate group, which remains active for further propagation.
In systems where traces of water are present, a fast exchange reaction can occur between a lithium silanolate end group and a water molecule. mdpi.com This leads to the formation of a terminal silanol (B1196071) group and lithium hydroxide, which can then itself act as an initiator, potentially leading to the formation of telechelic polymers with functional groups at both ends of the chain. mdpi.com
Organolithium compounds, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), are common initiators for the AROP of D3. ntnu.noresearchgate.net The initiation process involves the nucleophilic attack of the organolithium reagent on a silicon atom of the D3 ring, leading to the ring opening and the formation of a lithium silanolate active species. ntnu.noacs.org Research by Frye indicated that in hydrocarbon solvents, three distinct types of initiation compounds can be formed. magtech.com.cn
The choice of the organolithium initiator can influence the polymerization process. For instance, functionalized organolithium initiators, such as 3-[(N-benzyl-N-methyl)-amino]-1-propyllithium, have been used to synthesize PDMS homopolymers with specific end-group functionalities. elsevierpure.comresearchgate.net This approach allows for the creation of macromolecules with a desired functionality at one end of the polymer chain. elsevierpure.com
The AROP of D3 initiated by lithium compounds in nonpolar hydrocarbon solvents does not proceed without the presence of a promoter. researchgate.netmagtech.com.cn Promoters are typically Lewis bases that solvate the lithium cation, increasing the reactivity of the silanolate active center. Common promoters include tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and hexamethylphosphoramide (B148902) (HMPA). semanticscholar.orgresearchgate.net
The promoter and solvent system significantly affects the polymerization kinetics by influencing the equilibrium between the associated and dissociated forms of the living chain ends. researchgate.netmagtech.com.cn The rate of polymerization has been shown to increase with the concentration of the promoter. researchgate.net For example, the polymerization rate is first order with respect to THF concentration, but second order with respect to DMSO, indicating a stronger accelerating effect from DMSO. researchgate.net The choice of solvent also plays a crucial role; polar aprotic solvents like THF and glymes are effective in solvating the radical anions that can initiate polymerization. semanticscholar.orgquora.com
| Promoter | Effect on Polymerization | Kinetic Order |
| Tetrahydrofuran (THF) | Accelerates polymerization | First order with respect to [THF] researchgate.net |
| Dimethyl sulfoxide (DMSO) | Stronger accelerating effect than THF researchgate.net | Second order with respect to [DMSO] researchgate.net |
| N,N-dimethylformamide (DMF) | Increases polymerization velocity researchgate.net | - |
A significant development in D3 polymerization is the use of strong organic bases as catalysts, with water or silanols acting as initiators. researchgate.netrsc.orgrsc.org This organocatalytic approach offers a pathway to well-defined polysiloxanes with controlled molecular weights and narrow polydispersity (Đ = 1.03–1.16). researchgate.net Suitable strong organic base catalysts include:
Amidines
Guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) researchgate.netnih.gov
Phosphazene bases (e.g., cyclic trimeric phosphazene base, CTPB) researchgate.netresearchgate.net
Proazaphosphatranes researchgate.net
The mechanism is proposed to proceed through the activation of the initiator (water or silanol) and the terminal silanol chain ends by the organic base catalyst. researchgate.netrsc.org The catalytic activity of these bases is linked to their Brønsted basicity and their efficiency in proton transfer. researchgate.net A key advantage of this system is its tolerance to non-dehydrated solvents, simplifying the experimental procedure compared to traditional anionic methods. rsc.org
| Catalyst Type | Example(s) | Initiator | Key Features |
| Guanidines | 1,3-trimethylene-2-propylguanidine, TBD researchgate.net | Water, Alcohols, Silanols researchgate.netrsc.orgresearchgate.net | Excellent performance; tolerant to non-dehydrated solvents. researchgate.netrsc.org |
| Phosphazene Bases | Et-P₂, TiBP, CTPB rsc.orgresearchgate.net | Water, Alcohols researchgate.netresearchgate.net | High catalytic activity due to very high Brønsted basicity. rsc.org |
| Amidines | - | Water researchgate.net | Effective for controlled/living polymerization. researchgate.net |
| Proazaphosphatranes | - | Water researchgate.net | Produces well-defined polysiloxanes. researchgate.net |
An environmentally friendly approach to D3 polymerization involves using water as an initiator in liquid ammonia (B1221849). acs.org This method avoids the use of organic solvents, thus eliminating the need for their purification and regeneration. researchgate.net In this system, ammonia acts as both the solvent and a catalyst. rsc.org The polymerization of D3 in liquid ammonia with a water initiator can produce narrowly dispersed telechelic polydimethylsiloxanes with high monomer conversion (up to 98%). acs.org Studies have also explored the use of various alcohols and silanols as initiators in this medium to create linear and branched functional polymers. researchgate.netrsc.org
Propagation Reactions in AROP
Propagation in the anionic ring-opening polymerization of D3 involves the sequential addition of monomer units to a growing polymer chain. This process is driven by a nucleophilic attack of the active center, typically a silanolate anion, on a silicon atom of the strained D3 ring.
The propagation step is characterized by the ring-opening of the D3 monomer and its incorporation into the polymer chain. The active center, the lithium silanolate formed during initiation, efficiently attacks the D3 monomer. ntnu.noresearchgate.net This reaction follows second-order kinetics and is highly exothermic. ntnu.no Studies have shown that the polymerization rate is first-order with respect to both the monomer and the initiator concentrations. researchgate.netmagtech.com.cn The high ring strain of D3 (10.5 kJ/mol) compared to other cyclosiloxanes like octamethylcyclotetrasiloxane (D4) (1.0 kJ/mol) contributes to a much higher specific rate of polymerization for D3, by approximately two to three orders of magnitude. researchgate.net The propagation mechanism involves the active propagation center existing primarily as a monomer-separated ion pair, which also serves as the intermediate in the propagation step. researchgate.net
While AROP of D3 can proceed as a living polymerization, side reactions such as chain transfer and back-biting can occur, complicating the synthesis of well-defined polymers. acs.org Back-biting involves the nucleophilic attack of the active center at the end of a growing chain on one of its own silicon atoms, leading to the formation of cyclic oligomers, such as decamethylcyclopentasiloxane (B1670010) (D5). researchgate.net The presence of the D3 monomer can retard this back-biting reaction. researchgate.net Factors such as the choice of promotors, solvents, and initiators can alter the equilibrium between the association and disassociation of the living chains, which in turn affects the prevalence of back-biting and other side reactions. magtech.com.cnresearchgate.net
Redistribution reactions are another set of side reactions that can occur during the AROP of D3. magtech.com.cnresearchgate.net These reactions involve the cleavage and reformation of siloxane bonds along the polymer backbone, leading to a scrambling of chain lengths and a broadening of the molecular weight distribution. The tendency for these redistribution reactions to occur is influenced by the reaction conditions, including the type of initiator, solvent, and promoter used. researchgate.net Minimizing these reshuffling reactions is crucial for achieving polymers with controlled molecular weights and narrow dispersity. researchgate.net
Termination Reactions in AROP
Termination is the final step in the polymerization process, where the active center of the growing polymer chain is deliberately deactivated or "quenched."
A common and effective method for terminating the AROP of D3 is by end-capping the living polymer chains with a quenching agent. researchgate.net Organochlorosilanes are frequently used for this purpose. acs.org Specifically, chlorodimethylsilane (B94632) (CDS) is added to the reaction mixture to quench the polymerization, resulting in the formation of end-capped monohydrido substituted oligo- or polysiloxanes. ntnu.noresearchgate.net This termination reaction is a key step in producing monofunctional oligo- and polysiloxanes. ntnu.no Besides CDS, other diverse organochlorosilanes, such as chlorodimethylvinylsilane, can be used to introduce different functional groups at the chain end, allowing for the synthesis of a variety of functionalized polydimethylsiloxanes. researchgate.netacs.org
Table 1: Kinetic Parameters for Anionic Ring-Opening Polymerization of Cyclosiloxanes
| Monomer | Activation Energy (kcal/mol) | Reaction Order (Monomer) | Reaction Order (Initiator) | Relative Polymerization Rate |
|---|---|---|---|---|
| This compound (D3) | 11 | 1 | 1 | High |
| Octamethylcyclotetrasiloxane (D4) | 18.1 | 1 | 1 | Low |
Data sourced from reference researchgate.net
Effect of Impurities on AROP Kinetics and Mechanism
The kinetics and mechanism of the AROP of D3 are highly sensitive to the presence of impurities. magtech.com.cn Impurities can act as initiators, co-initiators, or inhibitors, significantly altering the polymerization process. For instance, protic substances like water or methanol (B129727) can act as initiators in the presence of a suitable catalyst. researchgate.net The rate of initiation has been found to be comparable with both water and methanol as initiators in certain systems. researchgate.net However, the presence of other impurities, such as catechol, can drastically reduce the rate of initiation. researchgate.net Therefore, for achieving a controlled polymerization with predictable kinetics and a narrow molecular weight distribution, rigorous purification of monomers and solvents is essential. ntnu.no
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | D3 |
| Polydimethylsiloxane (B3030410) | PDMS |
| Chlorodimethylsilane | CDS |
| tert-Butyllithium | t-BuLi |
| Octamethylcyclotetrasiloxane | D4 |
| Decamethylcyclopentasiloxane | D5 |
| Methanol | |
| Water | |
| Catechol | |
| Chlorodimethylvinylsilane |
Cationic Ring-Opening Polymerization (CROP) of D3
Cationic ring-opening polymerization (CROP) of cyclosiloxanes like D3 is typically initiated by strong protic acids or Lewis acids. google.commdpi.com D3 is a favored monomer for kinetically controlled polymerizations due to the significant strain in its three-membered ring structure, which provides a strong thermodynamic driving force for ring-opening. gelest.comgelest.com This high reactivity means D3 polymerizes much more rapidly than less strained cyclics, such as octamethylcyclotetrasiloxane (D4). gelest.comgelest.com
Acid-Catalyzed Polymerization Mechanisms
The mechanism of acid-catalyzed CROP of D3 is multifaceted, involving a series of interconnected initiation, propagation, and condensation reactions. The process is sensitive to reaction conditions, particularly the presence of protic species like water. researchgate.net
Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid, is a superacid frequently employed as a catalyst for the CROP of cyclosiloxanes due to its high efficiency. gelest.comacs.orgwikipedia.org The polymerization process is initiated by the cleavage of a siloxane bond within the D3 monomer by the strong protic acid. researchgate.netresearchgate.net This initiation step results in the formation of a linear silanol species with a silyl (B83357) ester end-group. researchgate.net
While effective, polymerization initiated by triflic acid can lead to the formation of considerable amounts of cyclic byproducts. acs.orgacs.org For instance, in certain conditions, the reaction can yield significant fractions of larger cyclics like D6 and macrocycles, which are formed through side reactions. acs.org The molecular weight can be controlled, with the number-average molecular weight (Mn) growing linearly with D3 conversion; however, the presence of side reactions complicates achieving narrow molecular weight distributions. acs.org
The presence of water has a dramatic and complex effect on the kinetics of D3 polymerization catalyzed by strong acids like triflic acid. researchgate.net Contrary to acting as a simple inhibitor, small amounts of water can significantly accelerate the reaction rate. researchgate.net This phenomenon is linked to water's direct participation in the elementary reactions of the polymerization process. researchgate.net
Studies on the polymerization of D3 in methylene (B1212753) chloride with triflic acid revealed several key features related to water content: researchgate.net
Rate Acceleration : The addition of small quantities of water to the system causes a strong acceleration of the polymerization rate. researchgate.net
Apparent Negative Activation Energy : In systems where water has not been deliberately added, the polymerization can exhibit an apparent negative value for the activation energy. researchgate.net
Kinetic Inversion : The rate can increase as the initial monomer concentration decreases in very dry systems. researchgate.net
Once the water content surpasses a certain threshold, the polymerization rate becomes less dependent on its concentration. Under these conditions, the reaction follows first-order kinetics with respect to the monomer, and the activation energy becomes a positive value, measured at 50 kJ/mol. researchgate.net In systems with excess water, polymerization can still proceed smoothly, generating very high molecular weight polymers. mdpi.com
Table 1: Effect of Water on D3 Polymerization Kinetics with Triflic Acid
| Water Content | Key Kinetic Features | Activation Energy |
| Very Low / "Dry" | Strong rate acceleration with small water addition; Rate may increase with decreasing [D3] | Apparent Negative Value |
| Above Threshold | Rate is only slightly dependent on [H₂O]; 1st order in [Monomer] | 50 kJ/mol |
This table synthesizes data from kinetic studies on the cationic polymerization of D3. researchgate.net
The fundamental steps in the acid-catalyzed CROP of D3 involve the cleavage of the Si-O-Si bond and the subsequent condensation of the resulting end-groups. researchgate.netresearchgate.net The process is initiated when the acid protonates a siloxane oxygen atom, making the silicon atom more susceptible to nucleophilic attack and facilitating the cleavage of the Si-O bond. researchgate.netresearchgate.net This cleavage of the monomer ring is integral to both the initiation and propagation steps. researchgate.net
The primary reaction is the addition of monomer to the growing chain ends. researchgate.net However, condensation reactions play a crucial role. These reverse processes, involving the condensation of silanol (-SiOH) and/or silyl ester end-groups, lead to the reformation of siloxane linkages. researchgate.net These condensation steps are responsible for several key outcomes: researchgate.net
The coupling of linear polymer chains, contributing to molecular weight growth.
The formation of significant quantities of cyclic byproducts through intramolecular condensation.
The regeneration of the acid catalyst, which allows for the establishment of a stationary concentration of reactive species in the system. researchgate.net
It is generally accepted that the propagation mechanism involves activated species, such as tertiary silyloxonium ions. gelest.comacs.org These ions are formed as transitory intermediates when an acid-activated polymer chain end attacks a monomer molecule. gelest.com The high reactivity of these trisilyloxonium ions allows for the ring-opening of the D3 monomer and its addition to the polymer chain. acs.org
However, these oxonium ions are highly reactive and transient. gelest.com Deactivation processes tend to dominate over propagation, causing the polymer chain to grow in a stepwise fashion. gelest.com Furthermore, these reactive intermediates are implicated in side reactions, such as ring-expansion isomerization, which contributes to the formation of cyclic byproducts like D6. gelest.comacs.org
Controlled Cationic Polymerization Strategies
A significant challenge in the CROP of D3 is managing the side reactions that lead to cyclic byproducts and broad molecular weight distributions. acs.org To address this, controlled polymerization strategies have been developed. One effective approach involves using initiating systems other than triflic acid alone.
For example, a system using hydrogen chloride (HCl) in combination with antimony pentachloride (SbCl₅) has been shown to achieve controlled polymerization of D3. acs.orgacs.org This method, when carried out at -10 °C, can produce a high yield (around 90%) of high polymer with a controlled molecular weight and significantly reduced formation of cyclic compounds. acs.orgacs.org Notably, the amount of D6 formed is very low (e.g., 3%), and macrocycles are absent, which is a marked improvement over catalysis with triflic acid. acs.orgacs.org The mechanism in this system is believed to involve initiation by HCl and propagation via the silanol end groups, which accounts for the suppression of macrocycle and D6 formation. acs.orgacs.org
Another approach to achieving temporal control over the polymerization involves photo-mediated CROP. acs.org Using a merocyanine-based photoacid catalyst, the polymerization of D3 can be initiated by light irradiation, allowing for the process to be switched on and off, which helps in limiting side reactions like backbiting and chain transfer. acs.org
Table 2: Comparison of Initiating Systems for D3 CROP
| Initiating System | Key Characteristics | Byproduct Formation | Reference |
| Triflic Acid (CF₃SO₃H) | High activity, linear Mn growth with conversion. | Considerable amounts of D6 and macrocycles. | acs.org, acs.org |
| HCl / SbCl₅ | Rapid polymerization, controlled molecular weight. | Low amount of small cycles (~10-12%), very little D6, no macrocycles. | acs.org, acs.org |
| Photoacid Catalyst | Temporal control via light irradiation. | Reduced side reactions due to controlled initiation. | acs.org |
Mechanistic Insights into the Polymerization of this compound
The polymerization of this compound (D3), a strained cyclic siloxane monomer, serves as a fundamental route to producing polydimethylsiloxanes (PDMS). The high ring strain of D3 makes it a reactive monomer in various polymerization systems. This article explores the mechanistic details of several key polymerization methods for this compound.
Copolymerization Strategies Involving Hexamethylcyclotrisiloxane
Anionic Copolymerization with Functional Cyclotrisiloxanes
Anionic ring-opening polymerization (AROP) is a primary method for synthesizing polysiloxanes with specific functionalities. The living nature of this polymerization, particularly when using initiators like butyllithium (B86547) (BuLi) in a polar solvent such as tetrahydrofuran (B95107) (THF), allows for the controlled incorporation of functional groups. mdpi.comvot.plresearchgate.net
The copolymerization of Hexamethylcyclotrisiloxane (D3) with various functional cyclotrisiloxanes provides a pathway to introduce specific properties into the polysiloxane backbone. vot.pl Research has focused on the kinetics of controlled, simultaneous copolymerization of D3 with both monofunctional and trifunctional cyclotrisiloxanes. vot.plresearchgate.netvot.pl Monofunctional monomers, denoted as D2X, include structures like [(Me2SiO)2MeXSiO], where 'X' can be a cyanopropyl or n-octyl group. vot.plresearchgate.net Trifunctional monomers, denoted as X3, have the general structure (MeXSiO)3, with 'X' representing groups such as vinyl, trifluoropropyl, or chloropropyl. vot.plresearchgate.netvot.pl
This method enables the synthesis of monofunctional polydimethylsiloxanes (PDMS), often termed "macromonomers," which possess controlled molecular weights and narrow polydispersity. mdpi.comencyclopedia.pub These macromonomers are valuable building blocks for creating more complex polymer architectures. mdpi.com The process involves using lithium silanolate salts or other organolithium initiators, with the polymerization being terminated by a suitable agent to introduce a specific end-group functionality. mdpi.comencyclopedia.pub For instance, terminating the living polymerization of D3 with chloro-(3-chloropropyl)dimethylsilane yields monofunctional 3-chloropropyl-PDMS. mdpi.comencyclopedia.pub
Table 1: Functional Cyclotrisiloxanes Used in Anionic Copolymerization with this compound (D3)
| Monomer Type | General Structure | Functional Group (X) |
|---|---|---|
| Monofunctional (D2X) | [(Me2SiO)2MeXSiO] | Cyanopropyl, n-Octyl |
Controlled Synthesis of Statistical and Block Copolymers
The controlled nature of anionic ring-opening polymerization of D3 is particularly advantageous for the synthesis of both statistical and block copolymers with well-defined structures.
Block Copolymers are typically synthesized via the sequential anionic copolymerization of different monomers. researchgate.net In this process, a hydrophobic block can be created first by polymerizing this compound (D3). researchgate.net Once the D3 is nearly all consumed, a second functional cyclotrisiloxane (B1260393) monomer is introduced to grow the second, distinct block. researchgate.net This sequential addition allows for the creation of diblock (A-B) copolymers with high topological purity and narrow molecular weight distributions. researchgate.net This technique has been successfully employed to create all-siloxane amphiphilic block copolymers and PDMS-b-poly(ethylene oxide) (PEO) diblock copolymers. mdpi.comencyclopedia.pubresearchgate.net
Statistical Copolymers are formed when two or more monomers are polymerized simultaneously. researchgate.net The distribution of the monomer units along the polymer chain is governed by their respective reactivity ratios. The use of organocatalysts, such as certain phosphazene bases, has enabled the controlled synthesis of statistical copolymers by the copolymerization of two different cyclotrisiloxanes. researchgate.net Furthermore, a double metal cyanide (DMC) catalyst has proven effective for the direct statistical copolymerization of cyclic siloxanes like D3 with epoxides, a process not readily achieved through conventional anionic methods. uni-mainz.de
Reactivity Ratios in Copolymerization
In copolymerization, the reactivity ratios of the comonomers are critical parameters that determine the final structure and sequence distribution of the resulting copolymer. vot.plresearchgate.net The reactivity ratio (e.g., rA = kAA/kAB) indicates the preference of a growing polymer chain ending in monomer A to react with another monomer A versus monomer B. escholarship.org
Kinetic studies of the anionic copolymerization of this compound (D3) with various functional cyclotrisiloxanes have been conducted to determine these ratios. vot.plresearchgate.netvot.pl A significant finding is the substantial difference in reactivity between D3 and certain functionalized cyclotrisiloxanes. For example, in the copolymerization of D3 with 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylcyclotrisiloxane (F3), the apparent reactivity ratios were estimated to be rD3 = 0.10 and rF3 = 51.8. researchgate.net
This large disparity in reactivity ratios indicates that the F3 monomer is much more reactive and is consumed much faster than the D3 monomer. researchgate.netd-nb.info Such differences have a profound impact on the copolymer microstructure, often leading to the formation of block-like or gradient structures rather than truly random copolymers. researchgate.netd-nb.info
Table 2: Apparent Reactivity Ratios in the Anionic Copolymerization of this compound (D3) with a Functional Cyclotrisiloxane (F3) *
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |
|---|---|---|---|
| D3 | F3 | 0.10 | 51.8 |
*F3 = 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylcyclotrisiloxane. Data from a study using BuLi as initiator in THF. researchgate.net
Gradient Copolymer Synthesis
Gradient copolymers are a unique class of polymers where the instantaneous composition varies continuously along the polymer chain. d-nb.info The synthesis of gradient polysiloxanes can be achieved through the simultaneous anionic copolymerization of this compound (D3) with a functional cyclotrisiloxane, particularly when their reactivity ratios differ significantly. vot.plresearchgate.netd-nb.info
Due to the large difference in reactivity between D3 and more reactive comonomers like 2,4,6-tris(3,3,3-trifluoropropyl)-2,4,6-trimethylcyclotrisiloxane (F3), a simultaneous copolymerization process naturally leads to a copolymer with a gradient distribution of the functional units. researchgate.netd-nb.info The more reactive monomer (F3) is incorporated into the chain first, and as its concentration depletes, the less reactive monomer (D3) begins to add to the chain, resulting in a compositional gradient. d-nb.info This can produce copolymers with an almost block-like structure containing a narrow intermediate fragment with a gradient distribution. d-nb.info
A more controlled gradient structure can be achieved using a semi-batch copolymerization process. d-nb.info In this method, the more reactive monomer is added at a controlled rate to the polymerization of the less reactive monomer (D3). This allows for a more dispersed distribution of the functional groups along the polysiloxane chain, resulting in features more characteristic of a "pure gradient" copolymer. d-nb.info
Copolymerization with Epoxides
The copolymerization of cyclic siloxanes with epoxides presents a significant challenge but offers a route to valuable amphiphilic copolymers combining hydrophobic polysiloxane segments with hydrophilic polyether segments. uni-mainz.denih.gov While common anionic polymerization techniques are not ideal for this process, the use of a double metal cyanide (DMC) catalyst has made the direct, solvent-free, one-pot copolymerization of this compound (D3) and epoxides, such as propylene (B89431) oxide, feasible. uni-mainz.denih.gov
This catalytic system facilitates a statistical copolymerization that results in the formation of gradient propylene oxide-polydimethylsiloxane (PPO-PDMS) copolymers. uni-mainz.denih.gov The process allows for the synthesis of copolymers with significant siloxane content (up to 46%) and low dispersities (Đ < 1.2). nih.gov The kinetics of this unusual copolymerization can be monitored using techniques like in situ NMR spectroscopy. uni-mainz.denih.gov The resulting silicone/polyether materials are promising for a wide range of applications, including as surfactants and polyols. encyclopedia.pubuni-mainz.denih.gov
Advanced Materials Synthesis and Applications Derived from D3
Synthesis of Oligo- and Polysiloxanes with Controlled Molecular Weight and Distribution
The synthesis of oligo- and polysiloxanes with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI) is predominantly achieved through the anionic ring-opening polymerization (AROP) of Hexamethylcyclotrisiloxane (D3). ntnu.no The high reactivity of the D3 monomer, a consequence of its ring tension, facilitates a "living" polymerization process where chain transfer and backbiting side reactions are largely suppressed. nih.govencyclopedia.pub This controlled process is crucial for creating polymers with predictable properties.
Living anionic polymerization of D3 allows for the synthesis of polydimethylsiloxanes (PDMS) with narrow molecular weight distributions, often with a PDI of 1.2 or lower. encyclopedia.pubmdpi.com The polymerization is typically initiated by organolithium compounds, such as butyllithium (B86547), or lithium silanolate salts in the presence of a polar promoter like tetrahydrofuran (B95107) (THF). ntnu.nomdpi.com The molecular weight of the resulting polymer is controlled by the molar ratio of the monomer (D3) to the initiator. nih.govencyclopedia.pub
Recent research has focused on developing more efficient and versatile catalytic systems. Organocatalysts, such as phosphazene bases and guanidines, have been shown to be effective for the controlled ROP of D3. acs.orgresearchgate.net For instance, a trisphosphazene base was used to catalyze the ROP of D3, yielding linear PDMS with molecular weights ranging from 3.7 to 16.5 kg/mol and narrow distributions (PDI ≤ 1.18). acs.org Similarly, organocatalytic systems using water or silanols as initiators have been developed for the convenient synthesis of linear polysiloxanes. nih.govrsc.org
The kinetics of the D3 ring-opening reaction are second-order and the reaction is irreversible and highly exothermic. ntnu.noresearchgate.net The lithium silanolate formed during initiation efficiently propagates the polymerization, leading to complete monomer conversion without detectable side products. ntnu.noresearchgate.net This kinetically controlled process is a cornerstone for the precision synthesis of polysiloxanes. gelest.com
Table 1: Systems for Controlled Polymerization of this compound (D3)
| Initiator/Catalyst System | Promoter/Solvent | Resulting Polymer Characteristics | References |
| Butyllithium (BuLi) | Tetrahydrofuran (THF) | Monofunctional PDMS with narrow molecular weight distribution. | ntnu.nomdpi.com |
| Lithium Silanolate Salts | Tetrahydrofuran (THF) / Diglyme | Monofunctional PDMS with controlled molecular weight and narrow PDI (1.0–1.2). | nih.govmdpi.com |
| Potassium Vinylsilanolate | - | Monofunctional and difunctional PDMS. | nih.govmdpi.com |
| Trisphosphazene Organobase | - | Linear PDMS (Mₙ = 3.7–16.5 kg/mol ) with narrow PDI (≤ 1.18). | acs.org |
| Guanidine / Silanol (B1196071) | - | Linear polysiloxanes with controlled molecular weight. | rsc.org |
| Urea Anion / Trifunctional Silanol | Tetrahydrofuran (THF) | Star-shaped polysiloxanes with controlled molecular weight. | nih.govencyclopedia.pubmdpi.com |
Functionalized Polysiloxanes for Specific Applications
The living nature of D3's anionic ring-opening polymerization provides an excellent platform for producing functionalized polysiloxanes. gelest.com These polymers, which have specific reactive groups at one or both ends of the chain (telechelics) or along the backbone, are crucial intermediates for creating more complex macromolecular structures like block and graft copolymers.
Functional groups can be introduced in two primary ways:
Functional Initiators: Polymerization can be initiated with a molecule that already contains the desired functional group. For example, novel silanol compounds containing pyridyl groups have been used as initiators for the AROP of D3 to create pyridyl-terminated oligodimethylsiloxanes. kpi.ua
Functional Terminators (End-capping): This is a more common method where the living anionic chain end (a silanolate) is quenched with a terminating agent that bears a specific functional group. gelest.comnih.gov A wide variety of organochlorosilanes can be used as end-capping agents to introduce functionalities such as vinyl, hydrido, chloro, or methacryloxy groups. encyclopedia.pubntnu.noacs.org For instance, monofunctional 3-chloropropyl-PDMS was synthesized by terminating the living polymerization of D3 with chloro-(3-chloropropyl)dimethylsilane. nih.govmdpi.com
Copolymerization of D3 with functional cyclotrisiloxane (B1260393) monomers is another powerful technique. acs.orgresearchgate.net For example, the copolymerization of D3 with vinyl-substituted cyclotrisiloxanes (like V3) can produce reactive polymer blocks with a controlled density and distribution of vinyl groups along the chain. acs.orgresearchgate.net These vinyl groups can then be further modified, for instance, through hydrosilylation. acs.org Organocatalytic methods have also been employed for the synthesis of polysiloxanes with side-chain functionalities, such as cyanopropyl groups, by copolymerizing D3 with functionalized cyclosiloxanes. rsc.org
These functionalized polysiloxanes serve as key building blocks ("macromonomers") for materials used in advanced applications, including surface modification and the synthesis of high-performance copolymers. encyclopedia.pubkpi.ua
Preparation of Graft and Block Copolymers
The well-defined, functional polysiloxanes derived from D3 are instrumental in the synthesis of complex polymer architectures like graft and block copolymers. These copolymers combine the unique properties of polysiloxanes (e.g., low glass transition temperature, high gas permeability, hydrophobicity) with those of other polymers, leading to materials with tailored performance characteristics. mdpi.comtandfonline.com
Block Copolymers Block copolymers containing a polydimethylsiloxane (B3030410) (PDMS) segment are often synthesized via sequential living anionic polymerization. tandfonline.com In this method, a monomer such as styrene (B11656) is first polymerized using an organolithium initiator to form a living polystyrene block. google.com Subsequently, D3 is added to the reaction mixture. The living polystyryl anions initiate the ring-opening polymerization of D3, growing a PDMS block from the end of the polystyrene chain to form a diblock copolymer (e.g., polystyrene-b-polydimethylsiloxane). tandfonline.comgoogle.comresearchgate.net Because the resulting lithium silanolate end-group is not reactive enough to re-initiate styrene polymerization, this method is primarily used for diblock synthesis, while triblock copolymers often require coupling techniques. tandfonline.com
Graft Copolymers Graft copolymers consist of a polymer backbone with polymeric side chains. The "macromonomer method" is a common and effective route for synthesizing PDMS-grafted copolymers. kpi.uagoogle.com This process involves:
Synthesizing a monofunctional PDMS macromonomer via the living anionic polymerization of D3, terminated with a polymerizable group like a methacrylate. kpi.uagoogle.com
Copolymerizing this PDMS macromonomer with another monomer (e.g., methyl methacrylate) using a different polymerization technique, such as free radical polymerization. kpi.ua
This approach allows for the creation of graft copolymers like poly(methyl methacrylate)-g-poly(dimethylsiloxane) (PMMA-g-PDMS), where the length of the PDMS grafts and their spacing along the PMMA backbone can be controlled to a certain extent. kpi.uagoogle.com These materials are of interest for surface modification applications. researchgate.net
Table 2: Examples of D3-Derived Block and Graft Copolymers
| Copolymer Type | Synthesis Method | Monomers / Components | Resulting Structure | References |
| Diblock Copolymer | Sequential Living Anionic Polymerization | Styrene, this compound (D3) | Polystyrene-b-polydimethylsiloxane (PS-b-PDMS) | tandfonline.comgoogle.comresearchgate.net |
| Graft Copolymer | Macromonomer Method & Free Radical Polymerization | Methacrylate-terminated PDMS, Methyl Methacrylate (MMA) | Poly(methyl methacrylate)-g-poly(dimethylsiloxane) (PMMA-g-PDMS) | kpi.uagoogle.com |
| Graft Copolymer | Initiator Method & Copolymerization | Pyridyl-functional oligosiloxane, Methyl Methacrylate (MMA) | PMMA with pyridyl-functional PDMS grafts | kpi.ua |
Applications in Advanced Materials Science
This compound (D3) is a fundamental building block for a vast array of silicone products used across numerous industries, including construction, automotive, electronics, and personal care. atamanchemicals.comdataintelo.com Its ability to form polymers with unique properties like thermal stability, flexibility, and hydrophobicity makes it indispensable in advanced materials science. atamanchemicals.comchemimpex.com
Silicone Rubbers and Elastomers: D3 is a key raw material for producing high-performance silicone rubbers and elastomers. atamanchemicals.comsiliconeoil.net Polymers derived from D3 can be formulated to create materials with superior elasticity, abrasive resistance, and corrosive resistance compared to those made from other precursors. sinosil.com These elastomers are vital in the automotive and construction sectors for manufacturing durable, heat-resistant parts, seals, and gaskets. dataintelo.com D3 is particularly used in the production of methyl vinyl silicone rubber. atamanchemicals.comsiliconeoil.net
Silicone Resins: Silicone resins synthesized from D3 are cross-linked polymers known for excellent thermal stability, moisture resistance, and electrical insulation properties. dataintelo.comcoremarketresearch.com These characteristics make them essential in the electronics industry for protective coatings, encapsulants, and adhesives for sensitive components. dataintelo.comchemimpex.com In the construction industry, they are used in high-performance coatings and sealants. dataintelo.com
The polysiloxanes synthesized from D3 are widely formulated into coatings, adhesives, and sealants. atamanchemicals.comchemimpex.cominnospk.com
Coatings: Silicone-based coatings provide durable, water-resistant, and weather-resistant finishes for various substrates. chemimpex.com They are used in protective coatings for buildings and in the automotive industry. dataintelo.cominnospk.com
Adhesives and Sealants: D3 is a precursor for silicone sealants that offer excellent adhesion and flexibility. innospk.com These are used extensively in construction to seal joints and gaps in buildings and in the automotive sector for vehicle assembly. dataintelo.cominnospk.com Their stability under harsh environmental conditions ensures long-lasting performance. chemimpex.com
D3 is used to synthesize a variety of silicone fluids and oils, which are linear, non-crosslinked polysiloxanes. sinosil.comatamanchemicals.com These fluids are characterized by low surface tension, high thermal stability, low viscosity change over a wide temperature range, and chemical inertness. sinosil.comcoremarketresearch.com
Industrial Applications: In the automotive and industrial sectors, silicone fluids serve as high-performance lubricants, hydraulic fluids, and damping fluids. dataintelo.cominnospk.comgelest.com
Electronics: They are used as dielectric fluids in electronic components. chemimpex.comgelest.com
Personal Care: Due to their smooth, non-greasy feel and ability to form a protective barrier, silicone fluids derived from D3 are common ingredients in skincare lotions, creams, and hair conditioners. chemimpex.cominnospk.com
Medical Devices and Biomaterials
This compound (D3) serves as a critical monomer for the synthesis of advanced silicone polymers utilized in the medical field. Its high reactivity allows for the production of polysiloxanes with specific properties tailored for biomedical applications. These materials are valued for their biocompatibility, biostability, and low toxicity, making them suitable for both short-term and long-term contact with biological tissues. atamanchemicals.com
The primary route through which D3 is used is via ring-opening polymerization to create high-molecular-weight silicone polymers. These polymers form the basis of numerous medical-grade components, including elastomers for catheters, tubing, and seals, as well as gels and adhesives for wound care and prosthetics. atamanchemicals.com The stability and flexibility of the resulting polysiloxane network are crucial for the performance and longevity of these devices.
A significant area of research involves the use of D3 in creating specialized coatings for implantable devices. Thin films can be synthesized from D3 using techniques such as pulsed-plasma-enhanced chemical vapor deposition (PPECVD). atamanchemicals.comsigmaaldrich.com These organosilicon films act as insulating and biopassivation layers, which are essential for complex medical electronics like neural probes and other implantable sensors. mit.edumit.edu The coatings help to prevent adverse biological responses, such as inflammation and fibrosis, at the device-tissue interface and ensure the electrical integrity of the implant. mit.edu Research into PPECVD of D3 has shown that pulsed plasma excitation can produce flexible films that are resistant to degradation in saline environments, a key requirement for implantable devices. mit.edu
Table 1: Applications of this compound (D3) in Medical and Biomaterial Synthesis
| Application Area | Synthesis Method | Resulting Material/Product | Key Research Findings |
|---|---|---|---|
| General Medical Components | Anionic Ring-Opening Polymerization | High-molecular-weight polysiloxanes | Creates biocompatible and low-toxicity materials for catheters and implants. atamanchemicals.com |
| Insulating Biomaterials | Pulsed-Plasma-Enhanced Chemical Vapor Deposition (PECVD) | Organosilicon thin films | Produces insulating coatings for medical devices. atamanchemicals.comsigmaaldrich.com |
| Biopassivation Coatings | Pulsed-Plasma-Enhanced Chemical Vapor Deposition (PPECVD) | Flexible organosilicon films | Coatings for neural probes to improve biocompatibility and resist saline degradation. mit.edumit.edu |
Textile Finishing and Hydrophobization of Powders
The inherent properties of polymers derived from this compound (D3) make it a valuable compound in surface treatment applications, particularly for textiles and powders.
In the textile industry, D3 is a precursor for silicone-based finishes that impart a range of desirable characteristics to fabrics. dataintelo.com These coatings are applied to enhance performance and durability. The primary function of these finishes is to confer hydrophobicity, or water repellency, to the textile surface. dataintelo.comresearchgate.net This is achieved by creating a low-surface-energy film that causes water to bead up and roll off rather than being absorbed. Beyond water repellency, these silicone treatments can also improve the softness, hand-feel, and wrinkle resistance of fabrics, contributing to higher-quality consumer and industrial textile products. dataintelo.com Research has focused on combining D3-based polymerization with other chemical processes, such as sol-gel chemistry, to create robust, nanostructured hybrid coatings that bond effectively to fabric surfaces like polyester. researchgate.netipfdd.de
The application of D3 also extends to the hydrophobization of various powders and fillers. atamanchemicals.comlookchem.commade-in-china.com Many inorganic powders, such as silica, are naturally hydrophilic, which can be disadvantageous in certain applications where moisture can lead to clumping, degradation, or poor dispersion in non-aqueous media. Treating the surface of these powder particles with D3 or its derivatives renders them hydrophobic. The process typically involves reacting D3 with silanol groups on the powder's surface, often under thermal conditions, to form stable siloxane bonds. google.com This surface modification prevents water absorption and improves the compatibility and dispersibility of the powders in polymer composites, coatings, and lubricants. Cyclic siloxanes like D3 are preferred for this process because their strained ring structure is easily opened, facilitating a stable chemical bond to the particle surface. google.com
Table 2: this compound (D3) in Surface Modification
| Application | Treatment Method | Target Material | Desired Outcome | Research Findings |
|---|---|---|---|---|
| Textile Finishing | Polymerization and coating | Fabrics (e.g., polyester) | Water repellency, softness, durability. dataintelo.com | Can be used in hybrid sol-gel coatings for robust, sealed surface layers. researchgate.netresearchgate.net |
| Powder Hydrophobization | Surface treatment (e.g., heating) | Inorganic powders and fillers (e.g., fumed silica). google.com | Renders powders hydrophobic, improves dispersion. atamanchemicals.comlookchem.com | D3's ring strain makes it highly reactive for creating stable hydrophobic surfaces on silica. google.com |
Environmental Fate and Degradation of Hexamethylcyclotrisiloxane
Atmospheric Degradation Pathways
The dominant degradation pathway for Hexamethylcyclotrisiloxane in the atmosphere is oxidation initiated by hydroxyl (OH) radicals. nih.govacs.org This process leads to the formation of a variety of first-generation oxidation products through a series of complex reactions.
The atmospheric oxidation of this compound is initiated by a reaction with OH radicals. nih.govacs.org This reaction involves the abstraction of a hydrogen atom from one of the methyl groups attached to the silicon atoms in the D3 molecule. acs.org This initial step results in the formation of a water molecule (H₂O) and a cyclosilane-methylene radical. acs.org The reaction can be represented as:
(CH₃)₆Si₃O₃ + OH• → [(CH₃)₅(CH₂•)Si₃O₃] + H₂O
This hydrogen abstraction is the rate-limiting step in the atmospheric degradation of D3. The reaction rate constants for D3 with OH radicals have been measured in laboratory studies. For instance, one study reported a rate constant of (0.86 ± 0.09) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K and atmospheric pressure. nih.gov
Following the initial hydrogen abstraction, the resulting alkyl radical (R₃SiCH₂•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (R₃SiCH₂O₂•). nih.gov The subsequent fate of this peroxy radical dictates the nature of the first-generation oxidation products.
The identity of the oxidation products from D3 has been found to change as a function of the peroxy radical's fate. nih.govnih.govacs.org Experimental studies have identified several first-generation products, including siloxanols and formate esters. acs.org The formation of siloxanols has often been attributed to the hydrolysis of formate esters, a process that is likely to occur on surfaces. acs.org Other detected oxidation products include hydroperoxides and alcohols (R₃SiCH₂OH). acs.org
The peroxy radical formed from this compound can undergo several different reaction pathways, depending on the atmospheric conditions, particularly the concentrations of nitric oxide (NO) and hydroperoxy radicals (HO₂). nih.gov These pathways include:
Unimolecular Reactions: In environments with low levels of NO and HO₂, the peroxy radical can undergo unimolecular reactions.
Bimolecular Reaction with NO: In polluted environments with higher concentrations of nitric oxide, the peroxy radical can react with NO.
Bimolecular Reaction with HO₂: The peroxy radical can also react with hydroperoxy radicals.
The specific fate of the peroxy radical significantly influences the identity of the final oxidation products. nih.gov For example, the distribution of oxidation products from D3 has been observed to vary depending on whether the peroxy radical undergoes a unimolecular reaction or a bimolecular reaction with either NO or HO₂. nih.govnih.govacs.org
Environmental chamber studies are crucial for understanding the atmospheric degradation of this compound under controlled conditions that simulate various atmospheric compositions. nih.govnih.govacs.org In these studies, D3 is introduced into a reaction chamber with an oxidant, such as OH radicals, and the resulting products are analyzed.
These experiments have been instrumental in characterizing the first-generation oxidation products of D3 under different peroxy radical fates. nih.govnih.govacs.org By varying the concentrations of reactants like NO and HO₂, researchers can investigate how different atmospheric environments affect the degradation pathway and product distribution. For instance, experiments have been designed to favor unimolecular peroxy radical reactions or bimolecular reactions with NO or HO₂ to approximate a range of atmospheric compositions. nih.gov
Table 1: Summary of Environmental Chamber Study Findings for this compound (D3) Oxidation
| Experimental Condition (Peroxy Radical Fate) | Key Observations | Reference |
|---|---|---|
| Unimolecular Reaction | The identity of oxidation products is distinct compared to bimolecular pathways. | nih.gov |
| Bimolecular Reaction with NO | Product distribution is altered by the presence of NO. | nih.gov |
These chamber studies have revealed that while the oxidation mechanism of D3 is complex, the initial step of OH radical-initiated hydrogen abstraction is well-established. acs.org However, the subsequent reactions of the resulting peroxy radical are less clear and are a subject of ongoing research. acs.org
Degradation in Aquatic and Terrestrial Environments
Hydrolysis is a significant degradation process for this compound in water and soil. researchgate.net This process involves the breaking of the silicon-oxygen bonds in the cyclic siloxane ring by water molecules. The rate of hydrolysis is influenced by factors such as pH.
A probable mechanism for the hydrolysis of this compound at a neutral pH (pH 7) and 25°C involves the nucleophilic attack of a water molecule on a silicon atom. This leads to the opening of the ring and the formation of a linear siloxanol, dimethylsilanediol. This initial product can then undergo further hydrolysis or condensation reactions.
The hydrolysis of D3 is an important process that affects its persistence in aquatic and terrestrial systems. researchgate.net
Role of Mineral Catalysts in Hydrolysis
The hydrolysis of this compound (D3), a process involving the cleavage of its silicon-oxygen (Si-O) bonds by water, can be significantly influenced by the presence of mineral surfaces. Clay minerals, in particular, have been shown to catalyze the degradation of siloxanes. The catalytic activity of these minerals stems from their surface properties, including the presence of acidic or basic sites and exchangeable cations.
Research on polydimethylsiloxane (B3030410) (PDMS), a polymer composed of the same repeating dimethylsiloxane units as D3, has demonstrated that various clay minerals can act as catalysts for its degradation. The catalytic activity varies substantially among different types of clay minerals, with kaolinite, beidellite, and nontronite showing high activity, while goethite and allophane are less active. The mechanism involves the interaction of the siloxane bond with active sites on the mineral surface, such as surface hydroxyl groups (-AlOH, -SiOH), which facilitates the hydrolytic cleavage.
The nature of the exchangeable cations on the clay surface also plays a crucial role. For instance, studies have shown that Ca²⁺-saturated montmorillonite exhibits a higher catalytic rate for PDMS degradation compared to Na⁺-saturated montmorillonite scientificspectator.comresearchgate.net. This suggests that the cation can act as a Lewis acid, polarizing the Si-O bond and making it more susceptible to nucleophilic attack by water. The acidic conditions at the clay surface, generated by the dissociation of water molecules coordinated to these cations, can further promote hydrolysis. Therefore, in soil and sediment environments where D3 may come into contact with various minerals, these catalytic processes can be an important degradation pathway.
Thermal Degradation and Depolymerization to Cyclic Oligomers
This compound is a product of the thermal degradation of polydimethylsiloxane (PDMS) polymers. When subjected to high temperatures, typically in the range of 350°C to 650°C in an inert atmosphere or under vacuum, the Si-O backbone of PDMS undergoes depolymerization, yielding a mixture of volatile cyclic oligomers unm.eduresearchgate.netresearchgate.net.
The primary mechanism for this degradation is believed to be an intramolecular rearrangement of the siloxane chain. This process involves the formation of a transient, folded cyclic conformation that allows for the scission of a Si-O bond and the subsequent formation of a stable cyclic siloxane molecule researchgate.netresearchgate.net. This "unzipping" or "backbiting" mechanism continues along the polymer chain, breaking it down into smaller cyclic units.
Several cyclic oligomers are formed during this process, including octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (D6). However, this compound (D3) is frequently reported as the most abundant product of this thermal depolymerization, particularly at lower degradation temperatures within the specified range unm.eduresearchgate.net. The distribution of the resulting cyclic oligomers can be influenced by factors such as temperature and heating rate researchgate.net. The presence of oxygen during thermal degradation can lower the required temperature for decomposition to around 290°C but leads to different products, including silica and carbon dioxide unm.eduresearchgate.net.
Environmental Concentrations and Distribution (e.g., in Air, Water, Soil, Biota)
This compound, along with other cyclic volatile methylsiloxanes (cVMS), has been detected in various environmental compartments due to its widespread use in industrial processes and consumer products. Its distribution is governed by its physicochemical properties, particularly its volatility.
Concentrations in Air: As a volatile compound, D3 is frequently detected in the atmosphere. Emissions originate from manufacturing facilities, wastewater treatment plants (WWTPs), and the use and disposal of consumer products. Atmospheric concentrations can vary significantly depending on the proximity to sources. Urban areas generally exhibit higher concentrations than rural or remote locations.
Table 1: Reported Concentrations of this compound (D3) in Air
| Location | Concentration Range (ng/m³) | Notes |
|---|---|---|
| New York City, USA | Median: 20 | Among the highest reported outdoor concentrations. |
| Non-urban/Arctic | Up to 44 (as D3 and D4) | D3 and D4 were dominant in background points. |
| Izmir, Turkey (Urban) | 41.4 - 981 (as ΣVMS) | D5 was dominant, followed by D3 and D4. |
Concentrations in Water: D3 can enter aquatic systems through effluents from WWTPs and direct discharges. While it is hydrolytically unstable, its presence has been documented in surface waters. In WWTP effluents and river water, D3 has been detected along with other cVMS, though often at lower concentrations than D5, which is more commonly used in personal care products.
Table 2: Reported Concentrations of this compound (D3) in Water
| Location/Source | Concentration (ng/L) | Notes |
|---|---|---|
| River Water (General) | Mean: 10 | D5 was the most abundant cVMS detected. |
| WWTP Effluent (General) | Mean: 21 | Concentrations of ΣVMS varied widely. |
Concentrations in Soil and Sediment: The fate of D3 in soil is influenced by volatilization and hydrolysis. However, it has been detected in soils, particularly near industrial sites. A study of soils from a siloxane-manufacturing site in China found that D3 and D4 were the most significant contributors to the total siloxane concentrations. In sediments, cVMS can accumulate due to their association with organic matter.
Table 3: Reported Concentrations of this compound (D3) in Soil and Sediment
| Matrix | Location | Concentration Range (ng/g) | Notes |
|---|---|---|---|
| Soil | Siloxane-manufacturing site, China | 17.1 - 3,191 (as total siloxanes) | D3 contributed a median of 59.7% to the total concentration. |
| Sediment | Near WWTP outlet, Canada | 3 - 49 (as D4) | Data for D3 was not specified, but D4, D5, and D6 were detected. |
Concentrations in Biota: Due to its volatility and reactivity, D3 is analyzed less frequently in biota compared to other cyclic siloxanes like D4, D5, and D6. Analytical difficulties associated with its high volatility pose a challenge. However, the potential for bioaccumulation of siloxanes in aquatic organisms has been a subject of study, with compounds like D5 and D6 showing biomagnification in some food webs. Specific concentration data for D3 in biota is limited in the available literature.
Analytical Methodologies for Hexamethylcyclotrisiloxane Research
Spectroscopic Techniques in Polymerization Studies
Spectroscopic methods are fundamental in elucidating the structural transformations that Hexamethylcyclotrisiloxane undergoes during polymerization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this regard.
1H NMR and 29Si NMR Spectroscopy
Both proton (1H) and silicon-29 (29Si) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for studying the polymerization of this compound. 1H NMR is utilized to track the conversion of the monomer and to analyze the structure of the resulting poly(dimethylsiloxane) (PDMS). For instance, in organocatalytic ring-opening polymerization (ROP), samples are taken at various time intervals and analyzed by 1H NMR to determine monomer conversion. acs.org
29Si NMR spectroscopy provides detailed information about the silicon environment, allowing researchers to understand the microstructure of the polymer chains. semanticscholar.org It is used to confirm the completion of reactions, such as the quenching of living anionic polymerization with an end-capping agent. ntnu.no Density functional theory (DFT) has been employed to calculate the 29Si NMR chemical shifts of organosiloxane moieties, including this compound, which aids in the interpretation of experimental spectra. nih.gov High-resolution 29Si NMR can reveal the sequence of monomer units in copolymers, distinguishing between random, alternating, or blocky microstructures. osti.gov Molecular characterization of PDMS synthesized via ROP of D3 is often verified using 1H and 29Si NMR, alongside other techniques, to confirm the structure of the final polymer. acs.org
Table 1: Representative NMR Spectroscopy Applications in this compound Research
| Technique | Application | Information Obtained |
|---|---|---|
| 1H NMR | Monitoring ROP of D3 acs.org | Monomer conversion rate |
| 29Si NMR | Characterizing PDMS microstructure semanticscholar.org | Polymer chain structure, sequence of monomer units osti.gov |
| 29Si NMR | Confirming reaction completion ntnu.no | Verification of end-capping |
MALDI-TOF MS for Molecular Weight and Mechanism Elucidation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of polymers, including those derived from this compound. It is particularly useful for determining the molecular weight of the resulting polydimethylsiloxane (B3030410) (PDMS). researchgate.net
In studies of the anionic ring-opening polymerization of this compound, MALDI-TOF MS is used to monitor the effects of polymerization time, initiator concentration, and temperature on the formation of initiator species and the extent of chain redistribution. researchgate.net This technique allows for the verification of the molecular weights and well-defined structures of the synthesized PDMS. acs.org However, it has been noted that for polydisperse samples, direct MALDI-TOF MS analysis may underestimate the molecular weight distribution compared to chromatography-based methods. researchgate.net Combining Gel Permeation Chromatography (GPC) fractionation with MALDI-TOF MS can provide more accurate molecular weight estimates for such samples. researchgate.net Discrepancies in average molecular weight values obtained by GPC and MALDI-TOF MS have been reported, with some studies suggesting that MALDI-TOF MS may underestimate the molecular weight of PDMS oligomers. researchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from other substances and for characterizing the size and distribution of the polymers it forms.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a mass spectrum that can be used for identification. youtube.com
This compound is frequently identified in GC-MS analyses, sometimes as a "ghost peak" originating from the degradation of polysiloxane stationary phases used in GC columns. chromatographyonline.com The mass spectrum of this compound is characterized by prominent ions, with a base peak at a mass-to-charge ratio (m/z) of 207. chromatographyonline.com It can be identified by matching its mass spectrum against databases like the one from the National Institute of Standards and Technology (NIST). chromforum.org
Table 2: Characteristic GC-MS Data for this compound
| Analytical Parameter | Value/Observation | Source |
|---|---|---|
| Primary Identification Ion (m/z) | 207 | chromatographyonline.com |
| Common Source in Analysis | Column bleed, contamination | chromatographyonline.comchromforum.org |
| Identification Method | Mass spectrum matching with NIST database | chromforum.org |
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for determining the molecular weight and molecular weight distribution of polymers. semanticscholar.org This method separates molecules based on their size in solution, with larger molecules eluting from the chromatography column faster than smaller ones. bitesizebio.com
In the context of this compound research, SEC/GPC is crucial for characterizing the PDMS polymers produced through its ring-opening polymerization. It is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is a measure of the breadth of the molecular weight distribution. semanticscholar.orgacs.org The technique is used to control the kinetics of polymerization reactions and to verify that the resulting polymers have a narrow molecular weight distribution, which is often a goal in controlled polymerization processes. rsc.orgspecificpolymers.com
Real-time Monitoring of Polymerization Kinetics
Understanding the kinetics of the ring-opening polymerization of this compound is critical for controlling the properties of the final polymer. The reaction kinetics can be monitored by taking samples at specific time intervals and analyzing them using the techniques described above. For example, in photomediated cationic ROP, samples are extracted at predetermined times for analysis by 1H NMR and GPC to track the progress of the polymerization. acs.org
Studies on the anionic ROP of this compound have determined that the reaction follows second-order kinetics and is highly exothermic. ntnu.no By monitoring the reaction, kinetic parameters such as the activation energy and frequency factor can be calculated. ntnu.no This detailed kinetic information is vital for process development and for synthesizing polysiloxanes with well-defined properties and narrow molecular weight distributions. ntnu.noresearchgate.net
Methods for Environmental Monitoring and Analysis
Sampling Techniques (e.g., Summa Canisters, Impingers)
The initial and one of the most critical steps in the analysis of airborne this compound is the collection of a representative sample. The choice of sampling technique is dictated by the specific requirements of the analysis, including the sample matrix (e.g., ambient air, biogas) and the data quality objectives. Two prevalent methods for collecting gas-phase samples are Summa canisters and impingers.
Summa Canisters: This technique involves collecting a whole air sample in a pre-cleaned, evacuated stainless steel canister with passivated interior surfaces to ensure inertness. The sample is drawn into the canister due to the pressure differential until the canister is filled to a predetermined pressure, which can be at or above atmospheric pressure. This method captures the entire gas matrix, including this compound and other volatile organic compounds (VOCs), providing a snapshot of the air composition at a specific time (grab sample) or over a longer duration (time-integrated sample).
Impingers: In contrast to whole air sampling, the impinger method is a concentration technique. The sample gas is bubbled through a series of small glass vials (midget impingers) containing a specific solvent, such as methanol (B129727). This compound and other soluble compounds are trapped in the solvent, while the bulk of the gas matrix (like methane and carbon dioxide in biogas) is not collected. The final concentration is determined based on the volume of air sampled and the amount of solvent used, allowing for lower reporting limits compared to canister sampling if optimized correctly.
Interactive Table: Comparison of Sampling Techniques for this compound
| Feature | Summa Canisters | Impingers |
|---|---|---|
| Principle | Collection of whole air sample in an evacuated, inert canister. | Concentration of target analytes by bubbling gas through a solvent. |
| Sample Type | Grab sample or time-integrated sample. | Concentrated sample in a liquid solvent. |
| Matrix Collection | Collects the entire gas matrix (e.g., air, biogas). | Does not collect the primary gas matrix. |
| Reporting Limit | Dependent on the analytical instrument's sensitivity and sample volume (e.g., 6 L). | Dependent on sample air volume and solvent volume; can be optimized for lower limits. |
| Procedure | Open valve of pre-evacuated canister to the atmosphere; flow may be regulated. | Draw a measured volume of gas through a solvent-filled vial train. |
| Primary Analysis | Gas Chromatography/Mass Spectrometry (GC/MS). | Gas Chromatography/Mass Spectrometry (GC/MS) analysis of the solvent. |
| Reference | radiantinstruments.com.au | radiantinstruments.com.au |
Detector Selectivity (e.g., FID, AED, MS)
Following sample collection and preparation, gas chromatography (GC) is typically employed to separate this compound from other compounds. The choice of detector coupled to the GC is crucial for achieving the desired selectivity and sensitivity.
Flame Ionization Detector (FID): The FID is a general-purpose detector that responds to most compounds containing carbon-hydrogen bonds. It works by pyrolyzing the compounds eluting from the GC column in a hydrogen/air flame, which produces ions and generates a current proportional to the mass of carbon. While robust and widely available, the FID is the least selective detector for siloxanes. In complex samples like biogas, numerous other carbon-containing compounds can co-elute with this compound, leading to potential false positives and quantification errors eurofinsus.com. The combustion of siloxanes in an FID can also lead to the formation of silica particles, which may coat the detector components and reduce sensitivity over time chromatographyonline.com.
Atomic Emission Detector (AED): The AED offers significantly higher selectivity by detecting the atomic emission spectra of specific elements. As compounds elute from the GC, they are passed through a high-energy helium plasma that atomizes them and excites the atoms, causing them to emit light at characteristic wavelengths americanlaboratorytrading.comclinichrom.com. For this compound, the AED can be set to specifically monitor the emission lines for silicon and carbon eurofinsus.com. This element-specific detection provides a high degree of confidence in compound identification and quantification, effectively filtering out interferences from non-silicon-containing compounds radiantinstruments.com.aueurofinsus.com.
Mass Spectrometry (MS): A mass spectrometer is a highly sophisticated and powerful detector that provides both high sensitivity and definitive structural information. When coupled with GC, it separates compounds based on their retention time and then fragments them into ions. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a chemical fingerprint for the compound. For this compound, the mass spectrum can be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification nih.govnist.govchromforum.org. MS is generally more economical than AED and provides excellent selectivity, making it a widely used technique for the analysis of siloxanes in environmental samples eurofinsus.comresearchgate.netnih.gov.
Interactive Table: Comparison of GC Detectors for this compound Analysis
| Detector | Principle of Operation | Selectivity for this compound | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| FID | Measures ions produced during combustion of organic compounds in a hydrogen flame eurofinsus.comchromatographyonline.com. | Low. Responds to nearly all carbon-containing compounds eurofinsus.com. | Low cost, robust, widely available. | Prone to interferences and false positives in complex matrices. Silica buildup can occur eurofinsus.comchromatographyonline.com. |
| AED | Measures atomic emission spectra from elements excited in a high-energy plasma americanlaboratorytrading.comclinichrom.com. | High. Can be tuned to specifically detect silicon emissions radiantinstruments.com.aueurofinsus.com. | Excellent selectivity, reduces interferences, allows for element confirmation jas.de. | Higher cost and complexity compared to FID eurofinsus.com. |
| MS | Ionizes compounds and separates the resulting fragments based on their mass-to-charge ratio eurofinsus.com. | High. Provides a unique mass spectrum for structural confirmation nih.govnist.gov. | Provides definitive identification, high sensitivity, and selectivity nih.gov. | Higher initial cost than FID eurofinsus.com. |
Breath Analysis using Thermal Desorption/Electrospray Ionization
The analysis of volatile organic compounds (VOCs) in human breath is a non-invasive method for assessing exposure or studying metabolic processes. This compound is frequently detected in breath samples, often as a background compound originating from various environmental or consumer product sources. Specialized analytical techniques are required to detect the trace levels of compounds present in the complex breath matrix.
A prominent method involves thermal desorption (TD) coupled with a gas chromatography and secondary electrospray ionization-mass spectrometry (SESI-MS) system. In this process, exhaled breath is first drawn through a sorbent tube to trap and preconcentrate VOCs. The tube is then heated in a thermal desorber to release the trapped compounds, which are subsequently introduced into the analytical system.
Research has shown that siloxanes, including this compound, are ubiquitous in thermal desorption profiles from breath samples. While sometimes considered a contaminant that can interfere with the detection of other target analytes, this compound's consistent presence has been leveraged for analytical advantage. Studies have utilized the known background siloxane ion (this compound m/z 223.0642) as an internal lockmass. This allows for continuous, real-time calibration of the mass spectrometer, leading to highly accurate mass measurements of other targeted breath metabolites. This approach enhances the reliability and precision of breath analysis studies.
Computational and Theoretical Studies on Hexamethylcyclotrisiloxane
Ab Initio Electronic Calculations of Reaction Paths
Ab initio quantum chemistry methods are computational techniques based on quantum mechanics that aim to solve the electronic Schrödinger equation without relying on empirical parameters. rsc.org The term ab initio, meaning "from first principles," signifies that these calculations use only physical constants, the atomic numbers, and the positions of the nuclei in the system as input. rsc.org These methods are crucial for mapping out reaction paths, which detail the geometric and energetic changes a molecule undergoes during a chemical reaction. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energy required for a reaction to occur.
A significant area of study for Hexamethylcyclotrisiloxane involves the anionic ring-opening polymerization (ROP), a key industrial process for producing polysiloxanes. Theoretical calculations have been applied to understand the initiation step of this reaction, for example, with an initiator like tert-butyllithium (B1211817) (t-BuLi). The kinetics and thermodynamics of this ring-opening reaction have been quantified, revealing that the reaction follows second-order kinetics and is highly exothermic. researchgate.netacs.org
Computational studies have determined key parameters for this reaction path. The activation energy (Ea), which is the minimum energy required to initiate the reaction, was calculated to be 45.8 kJ mol⁻¹. researchgate.net The enthalpy of reaction (ΔRH), representing the total heat released, was found to be -206.6 ± 5.4 kJ mol⁻¹. researchgate.net This high negative value confirms the highly exothermic nature of the ring-opening process. These ab initio calculations are vital for predicting the adiabatic conversion of D3 and for optimizing the synthesis of oligo- and polysiloxanes with specific molecular weight distributions. researchgate.net
Table 1: Calculated Reaction Path Parameters for the Ring-Opening of this compound
Molecular Simulations for Thermodynamic Properties
Molecular simulations, particularly molecular dynamics (MD), are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations allow for the calculation of macroscopic thermodynamic properties from the underlying microscopic interactions. nih.gov By simulating a system of this compound molecules, researchers can derive properties such as heat capacity, enthalpy of fusion, and vapor pressure.
These simulations are based on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms. While empirical, these force fields are often parameterized using high-level ab initio calculations and validated against experimental data. qsartoolbox.org For cyclic siloxanes, these simulations are instrumental in developing fundamental equations of state that can predict thermodynamic properties over a wide range of temperatures and pressures. scielo.br
A variety of thermodynamic properties for this compound have been determined through a combination of experimental measurements and computational predictions. These data are critical for chemical engineering applications, process design, and understanding the compound's physical behavior.
Table 2: Selected Thermodynamic Properties of this compound
Kinetic Modeling of Oxidation Chemistry
The primary degradation pathway for this compound in the atmosphere is through oxidation by hydroxyl (•OH) radicals. nih.gov Understanding the kinetics of this reaction is essential for determining the atmospheric lifetime, persistence, and long-range transport potential of the compound. nih.govnih.gov Kinetic modeling, combining both experimental chamber studies and theoretical calculations, provides the rate constants needed for these environmental fate models.
Theoretical studies have investigated the mechanism of •OH oxidation of D3. nih.govnih.gov These models calculate the Arrhenius activation energies for the reaction, which describe the temperature dependence of the reaction rate. nih.gov Computational results show a weak temperature dependence for the oxidation of D3 and other cyclic siloxanes. nih.gov The primary reaction involves the abstraction of a hydrogen atom from one of the methyl groups. nih.gov
Kinetic models provide second-order rate constants (k) for the reaction between D3 and •OH radicals. These constants are crucial inputs for atmospheric chemistry models. Experimental and theoretical studies have reported these values at various temperatures.
Table 3: Rate Constants for the Gas-Phase Reaction of this compound with •OH Radicals
Structure-Activity Relationships for Environmental Fate Prediction
Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a molecule to a specific activity or property, such as its environmental fate or toxicity. aftonchemical.comnih.gov These models are invaluable for predicting the properties of new or unstudied chemicals without the need for extensive and costly experimental testing. aftonchemical.com For this compound, QSARs and more general Structure-Activity Relationships (SARs) are used to predict the behavior of both the parent compound and its atmospheric degradation products.
The environmental fate of D3 is largely governed by its atmospheric oxidation. nih.gov While the initial reaction with •OH radicals is understood, the subsequent fate of the oxidation products is less clear. researchgate.netacs.orgnih.govnih.gov Researchers use SARs to estimate the physical properties of these first-generation oxidation products, such as their vapor pressure and water solubility. researchgate.netacs.orgnih.gov These estimations help predict whether the degradation products will remain in the gas phase, partition to atmospheric aerosols, or be removed via wet deposition. nih.gov
Studies have used SARs to estimate the properties of the silanol (B1196071) products formed from D3 oxidation. nih.gov The predictions suggest that these first-generation products should not partition significantly to organic or aqueous aerosols, implying they are also likely to be long-lived in the atmosphere. researchgate.netacs.orgnih.govnih.gov This use of SARs is critical for building a comprehensive picture of the environmental impact of cyclic siloxanes, highlighting areas where further experimental and monitoring data are needed. nih.gov The development of robust QSARs for properties like biodegradability and bioaccumulation for the entire class of siloxanes remains an active area of research. oup.com
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
